6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-8-6(3-10)4-11-12(8)5-7/h1-2,4-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSZEAJOSLCWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Optimization
The patent CN117143095A outlines a four-step synthesis starting with tert-butyl (methylsulfonyl)oxycarbamate (Formula 1). The Boc removal reaction employs trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours, yielding hydroxylamine-O-sulfonic acid (Formula 2). Subsequent cyclization with 3-bromopyridine in tetrahydrofuran (THF) at 15–20°C generates 1-amino-3-bromopyridine sulfonate (Formula 3), which reacts with ethyl propiolate in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (Formula 4). Saponification with NaOH (1M) and acidification using HCl (12M) yield the final product (Formula 5).
Key Parameters:
Yield and Purity
The process achieves a total yield of 85–90% with LC purity >99% (Figure 1). Crystallization in ethyl acetate/n-heptane (1:4) enhances purity, avoiding silica gel chromatography.
TEMPO-Mediated One-Pot Synthesis
Regioselective Radical Cyclization
The ACS Organic Letters publication details a one-pot method using 4-bromophenylhydrazine hydrochloride (7i) and acrylonitrile. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) mediates a radical cascade at room temperature, enabling regioselective C–H functionalization. The reaction proceeds via:
Key Parameters:
Yield and Regiochemical Control
This method achieves 86% yield with a 5.4:1 regioselectivity ratio for 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile over its 4-bromo isomer (9i vs. 9i’). NMR analysis confirms regiochemistry (¹H NMR: δ 8.99 ppm for C6–H; 13C NMR: δ 147.6 ppm for C3–CN).
Comparative Analysis of Methodologies
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction Reactions: Standard oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Neurological Disorders
Research indicates that 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile derivatives can be synthesized as intermediates for drugs targeting neurological disorders, including Alzheimer's disease. The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for further development in treating cognitive impairments associated with neurodegenerative diseases .
Cancer Treatment
The compound has shown promise in the synthesis of anticancer agents. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to inhibit specific pathways involved in tumor growth and proliferation .
Antimicrobial Activity
Recent investigations have revealed that compounds derived from this compound possess antimicrobial properties. These derivatives have been tested against bacterial strains and have shown effective inhibition, suggesting potential applications in developing new antibiotics .
Synthesis and Case Studies
The synthesis of this compound involves several methods, including cyclization reactions and modifications of existing pyrazole frameworks. A notable example includes the preparation method that utilizes hydroxylamine-O-sulfonic acid as a key reagent, which enhances yield and purity compared to traditional methods .
Case Study: Synthesis for Alzheimer's Disease Treatment
In a study focused on developing new treatments for Alzheimer's disease, researchers synthesized several analogs of this compound. These analogs were evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. The findings indicated that certain derivatives exhibited significant inhibitory activity, paving the way for further pharmacological studies .
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, influencing the compound’s biological activity. Detailed pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Positional Isomerism : Bromine placement (C4, C5, or C6) significantly alters electronic distribution and biological activity. For example, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile exhibits PDK1 inhibition, whereas 4-bromo or 5-bromo analogs lack reported activity .
Core Heterocycle : Replacing pyridine with pyrimidine (e.g., 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile) modifies ring electronics and hydrogen-bonding capacity, impacting target selectivity .
Functional Groups :
- Methoxy (-OCH₃) or hydroxy (-OH) groups enhance solubility and hydrogen-bonding interactions, critical for binding to enzymes like PDK1 .
- Nitrile (-CN) vs. ester (-COOEt) groups dictate reactivity: nitriles are amenable to click chemistry, while esters serve as prodrug candidates .
For instance, 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is prioritized in oncology and neurodegenerative disease research due to its PDK1 inhibition , whereas hydroxylated analogs may be more suited for metabolic or anti-inflammatory targets.
Biological Activity
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a derivative of the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom and a cyano group, which contribute to its potential pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : CHBrN
- Molecular Weight : 223.03 g/mol
- Melting Point : 154°C to 156°C
- CAS Number : 352637-44-6
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown promising in vitro activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb . One notable study highlighted that a specific derivative significantly reduced bacterial burden in an infected mouse model, suggesting its potential as a lead compound for antitubercular drug development .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyridine derivatives have been extensively studied. These compounds have been identified as selective protein kinase inhibitors, which play crucial roles in cancer cell signaling pathways. The inhibition of kinases such as AXL and c-MET has been linked to reduced tumor growth and proliferation . Additionally, compounds derived from this scaffold have shown efficacy in various cancer cell lines, indicating their potential as therapeutic agents in oncology.
Anti-inflammatory Activity
Recent studies have reported that certain pyrazolo[1,5-a]pyridine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, two specific compounds demonstrated IC values comparable to the standard anti-inflammatory drug celecoxib . The mechanism behind this activity involves the suppression of COX-2 enzyme activity, which is pivotal in the inflammatory response.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. The presence of electron-donating groups enhances the compound's activity against specific targets. A detailed SAR analysis indicates that modifications at positions 2 and 6 significantly affect the potency and selectivity of these compounds towards their biological targets .
Case Studies
Q & A
Basic Research Questions
Q. What are the primary biological targets and associated methodologies for evaluating 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile in preclinical studies?
- Answer : The compound is a PDK1 (3-phosphoinositide-dependent kinase-1) inhibitor, as demonstrated by its structural analogs (e.g., 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) that exhibit anti-proliferative activity in cancer cell lines and Alzheimer's models .
- Methodology :
- Kinase inhibition assays : Use recombinant PDK1 enzyme with ATP-competitive activity measurements (e.g., fluorescence-based ADP-Glo™ assay).
- Cell viability assays : Test in cancer lines (e.g., vascular sarcoma, adenocarcinoma) using MTT or CellTiter-Glo®.
- Western blotting : Validate downstream targets like AKT phosphorylation to confirm PDK1 pathway modulation .
Q. How is this compound synthesized, and what are critical purity validation steps?
- Answer : Synthesis typically involves bromination of pyrazolo[1,5-a]pyridine precursors. For example, bromine or NBS (N-bromosuccinimide) can introduce the bromo group at the 6-position, followed by nitrile functionalization .
- Methodology :
- Key steps :
Cyclocondensation of aminopyridine derivatives with hydrazine to form the pyrazole ring.
Bromination under controlled temperature (0–5°C) to avoid over-substitution.
- Purity validation :
- HPLC-MS : Monitor intermediates and final product (CAS 1207836-10-9) .
- 1H/13C NMR : Confirm regioselectivity of bromination and absence of methoxy impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against PDK1?
- Answer : The 6-bromo group enhances steric hindrance and electron-withdrawing effects, improving binding to PDK1's hydrophobic pocket compared to 4-methoxy analogs. Methoxy groups may reduce solubility but increase metabolic stability .
- Methodology :
- SAR studies : Synthesize analogs with substitutions at positions 4, 6, and 3.
- Molecular docking : Compare binding energies using PDK1 crystal structures (PDB ID: 1W1G).
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and microsomal stability .
Q. What are the major degradation pathways of pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives under stress conditions, and how are degradation products characterized?
- Answer : Degradation occurs via hydrolysis (nitrile to amide), oxidative dehalogenation (bromo removal), and ring-opening. For example, Selpercatinib analogs degrade under peroxide stress, forming products like 6-hydroxy derivatives .
- Methodology :
- Forced degradation studies : Expose the compound to acid/base, oxidative (H2O2), and thermal stress.
- LC-HRMS : Identify degradation products (e.g., m/z 407 for de-brominated species).
- Fragmentation patterns : Use MS/MS to confirm structural changes (e.g., loss of C7H5NO) .
Q. What in vivo models are suitable for evaluating the efficacy of this compound in neurodegenerative diseases?
- Answer : Alzheimer’s models (e.g., APP/PS1 transgenic mice) are relevant due to PDK1's role in tau hyperphosphorylation. Anticancer activity is tested in xenografts (e.g., prostate or myeloma models) .
- Methodology :
- Behavioral assays : Morris water maze for cognitive function.
- Biomarker analysis : Measure Aβ40/42 and phosphorylated tau levels in brain homogenates.
- Dose optimization : Use pharmacokinetic parameters (Cmax, AUC) from rodent studies .
Data Contradictions and Resolution
Q. Discrepancies in reported PDK1 inhibitory IC50 values for pyrazolo[1,5-a]pyridine derivatives: How to address variability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
